1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride
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Description
1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O3S and its molecular weight is 459.99. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antimicrobial Properties
Synthesis and Characterization of Key Intermediates for Antifungal Agents : A study focused on synthesizing key intermediates for antifungal agents like Posaconazole. The synthesized compound, derived from 1-Methoxy-4-amino-benzene, showed potential for industrial-scale production of antifungal medications (Wang Xu-heng, 2013).
Antifungal Compound Solubility and Thermodynamics : Research on a novel antifungal compound revealed its solubility characteristics and potential for lipophilic delivery pathways in biological media, indicating its utility in antifungal applications (T. Volkova, I. Levshin, G. Perlovich, 2020).
Antimicrobial Activities of Thiazole Derivatives : A study demonstrated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, showing good to moderate activities against test microorganisms, highlighting the potential for developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).
Synthesis and Bioactivity
Efficient Synthesis of PPARpan Agonists : A potent PPARpan agonist was efficiently synthesized through a seven-step process, highlighting a methodological advancement in the synthesis of complex molecules for therapeutic applications (Jiasheng Guo, G. A. Erickson, Russ N. Fitzgerald, R. Matsuoka, Stephen W. Rafferty, M. Sharp, B. R. Sickles, J. Wisowaty, 2006).
Synthesis of Piperazin-1-yl-propenone Derivatives : Research on the synthesis of 3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride provided insights into the production of novel chemical entities for potential therapeutic uses (Wang Xiao-shan, 2011).
Crystal Structure and DFT Calculations
Crystal Structure and DFT Studies : Investigations into the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives enhanced understanding of their chemical and physical properties, contributing to drug design and development processes (K. Kumara, K. Harish, Naveen Shivalingegowda, H. C. Tandon, K. Mohana, N. K. Lokanath, 2017).
Anticancer Evaluation
Anticancer Activity of Thiazoles : A series of polyfunctional substituted 1,3-thiazoles were studied for their anticancer activity, showing significant potential against various cancer cell lines. The compounds with a piperazine substituent exhibited notable efficacy, highlighting their promise for anticancer therapy (Kostyantyn Turov, 2020).
Properties
IUPAC Name |
1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S.ClH/c1-28-19-9-7-18(8-10-19)21-17-30-22(24-21)15-25-11-13-26(14-12-25)23(27)16-29-20-5-3-2-4-6-20;/h2-10,17H,11-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUAMEPCPKZAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.